molecular formula (C6H9O3SO3)n B602826 Fucoidan CAS No. 9072-19-9

Fucoidan

Cat. No.: B602826
CAS No.: 9072-19-9
M. Wt: 256.27
InChI Key: WZPKXSSMRAQGAC-DWOUCZDBSA-N
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Mechanism of Action

Target of Action:

Fucoidan is a polysaccharide derived from brown algae and marine invertebrates. It primarily consists of sulfated fucose residues. While it has a wide range of biological activities, one of its key targets is cancer cells .

Action Environment:

Environmental factors (such as pH, temperature, and salinity) influence this compound’s stability and efficacy. Additionally, its interactions with other compounds affect its overall action.

Biochemical Analysis

Biochemical Properties

Fucoidan interacts with various enzymes, proteins, and other biomolecules. It has been reported that this compound can directly exert anti-cancer actions through cell cycle arrest, induction of apoptosis, and can also indirectly kill cancer cells by activating natural killer cells, macrophages, etc . The biochemical properties of this compound are linked to its degree of sulfation, monosaccharide composition, and molecular weight .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound can inhibit the growth of breast cancer cells, liver cancer cells, and cervical cancer cells by inducing apoptosis (cell death) and cell cycle arrest .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to pattern-recognition receptors (PRRs), a group of membrane receptors including scavenger receptors (SRs), Toll-like receptors (TLRs), complement receptor 3 (CR3, aMb2-integrin, CD11b/CD18), C-type lectin receptors (CLRs), mannose receptor (MR) or other target molecules to trigger intracellular signaling cascades, mediating cellular physiological mechanisms .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that pretreatment with this compound can reduce neutrophil infiltration by 70–90% at early time points . This suggests that this compound has a significant impact on cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that daily this compound supplementation (Undaria pinnatifida extract containing >85% this compound, 1 g/day) for three weeks led to significant pain reduction . Another study reported that this compound at a dosage of 50 mg/kg body weight targeted kidney and liver, reaching concentrations of 1092.31 and 284.27 μg/g respectively after 0.5 h .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported that this compound modulates hyperlipidemia by inhibiting cholesterol and aliphatic acid synthesis, accelerating the mitochondrial β-oxidation or peroxisomal oxidation degradation of aliphatic acid in vivo .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study showed that this compound is transported via clathrin-mediated endocytosis . After injection of 50 mg/kg body weight into the tail vein of mice, this compound targeted kidney and liver .

Subcellular Localization

It is known that this compound binds to certain receptors such as pattern-recognition receptors (PRRs), which may influence protein structure, function, and localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fucoidan is typically extracted from brown seaweeds through a multi-step process. The seaweed is first washed and dried, then subjected to hot water extraction. The extract is treated with lead acetate and barium hydroxide to form a this compound-lead hydroxide complex. This complex is then decomposed using sulfuric acid, and the crude this compound is purified through dialysis .

Industrial Production Methods

Industrial production of this compound involves environmentally friendly extraction methods such as microwave extraction, ultrasonic extraction, enzyme extraction, pressurized liquid extraction, and pulsed electric field extraction . These methods are designed to maximize yield and maintain the structural integrity of this compound while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Fucoidan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Sulfation and desulfation are common substitution reactions.

Major Products

The major products formed from these reactions include various sulfated and desulfated derivatives of this compound, which exhibit different biological activities and physicochemical properties .

Scientific Research Applications

Fucoidan has a wide range of scientific research applications:

Comparison with Similar Compounds

Fucoidan is unique among polysaccharides due to its high sulfate content and diverse monosaccharide composition. Similar compounds include:

This compound’s unique structure and biological activities make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

9072-19-9

Molecular Formula

(C6H9O3SO3)n

Molecular Weight

256.27

InChI

InChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1

InChI Key

WZPKXSSMRAQGAC-DWOUCZDBSA-N

SMILES

C[C@]1([H])[C@@H](OC)[C@H](O)[C@H](OS(O)(=O)=O)[C@H](C)O1

Synonyms

Fucan; Sulfated α-L-Fucan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Fucoidan is a term used to describe a diverse family of sulfated polysaccharides found in the cell walls of various species of brown seaweed [, , ]. These polysaccharides are primarily composed of L-fucose and sulfate ester groups, but their exact structure and composition can vary widely depending on the species of seaweed, its geographic location, and the extraction method used [, , ].

A: The biological activities of this compound are closely tied to its structural features, including molecular weight, sulfate content, monosaccharide composition, and glycosidic linkages [, , , ]. For example, research has shown that lower molecular weight this compound fractions often exhibit stronger anti-cancer activity than higher molecular weight fractions []. Additionally, the degree of sulfation has been linked to the antioxidant and anti-inflammatory properties of this compound, with highly sulfated fractions demonstrating greater potency [, , ].

ANone: this compound has been shown to interact with a variety of molecular targets, resulting in a diverse range of downstream effects.

    A: Due to the heterogeneous nature of this compound, providing a single molecular formula or weight is not possible. The molecular weight of this compound varies widely depending on the source and extraction method, ranging from a few kDa to over 2000 kDa [, , ].

    ANone: Yes, several spectroscopic techniques are commonly used to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

      A: The stability of this compound can vary depending on factors such as temperature, pH, and the presence of enzymes or other degrading agents. Generally, this compound is relatively stable under acidic conditions but can be degraded under alkaline conditions [, ]. Additionally, high temperatures can lead to the desulfation and depolymerization of this compound, potentially affecting its biological activity.

      ANone: Yes, several formulation approaches have been investigated to enhance the delivery and efficacy of this compound.

        ANone: A combination of analytical techniques is typically employed to characterize and quantify this compound:

          ANone: The increasing demand for this compound has raised concerns about the sustainability of its extraction from wild seaweed populations.

            A: While this compound possesses a unique combination of structural features and biological activities, other marine-derived polysaccharides, such as carrageenans, alginates, and ulvans, share some overlapping properties and could be explored as potential alternatives or substitutes depending on the specific application [].

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